Enhanced Lipophilicity and Potential CNS Penetration Compared to Non-Phenylated Core Scaffold
The α-phenyl substitution in 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid significantly increases lipophilicity compared to the core scaffold 2-oxo-1-pyrrolidineacetic acid, a property critical for central nervous system (CNS) drug design [1]. The predicted XLogP3-AA value for the phenyl-substituted compound is 1.1, whereas 2-oxo-1-pyrrolidineacetic acid has a predicted XLogP3-AA of -0.73 [2]. This difference of approximately 1.8 log units indicates a >60-fold increase in partition coefficient, suggesting a markedly improved capacity to cross biological membranes such as the blood-brain barrier [1].
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 2-Oxo-1-pyrrolidineacetic acid (CAS 53934-76-2), XLogP3-AA = -0.73 |
| Quantified Difference | Difference of +1.83 log units |
| Conditions | Predicted via XLogP3 algorithm (PubChem computed properties) |
Why This Matters
Procurement of this specific phenyl-substituted variant is essential for CNS-targeted SAR programs, as the unsubstituted core scaffold lacks the necessary lipophilicity for adequate brain penetration.
- [1] PubChem. (2025). (R)-2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid. PubChem Compound Summary, CID 59540360. View Source
- [2] PubChem. (2025). 2-Oxo-1-pyrrolidineacetic acid. PubChem Compound Summary, CID 75523. View Source
